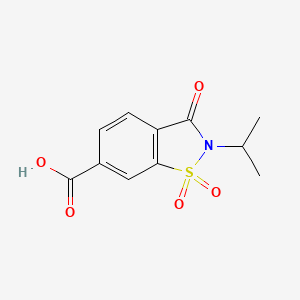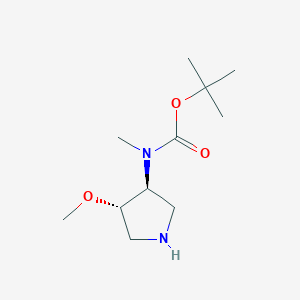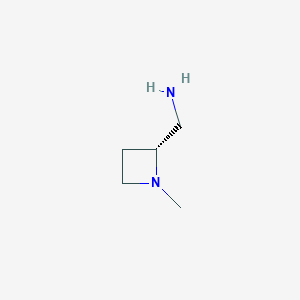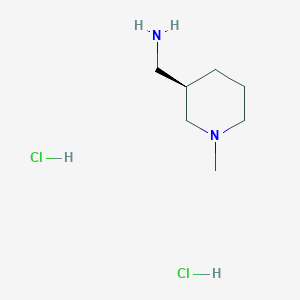
1-(3-Bromophenyl)-3-methylimidazolidin-2-one
Overview
Description
The compound “1-(3-Bromophenyl)-3-methylimidazolidin-2-one” is a complex organic molecule. It contains an imidazolidin-2-one group, which is a type of heterocyclic compound containing nitrogen. The molecule also has a bromophenyl group attached, which suggests that it could have interesting chemical properties due to the presence of the halogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazolidin-2-one group suggests that the molecule may have interesting structural features, such as the potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The bromine atom on the phenyl ring could potentially be reactive, participating in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
Organic Synthesis
In organic synthesis, compounds similar to "1-(3-Bromophenyl)-3-methylimidazolidin-2-one" serve as key intermediates. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, showcases the importance of halogenated aromatic compounds in drug synthesis. This highlights the potential role of "this compound" in the synthesis of pharmaceuticals (Qiu et al., 2009).
Electrochemical Technologies
The compound's relevance extends to electrochemical technologies, as illustrated by research on room-temperature ionic liquids (RTILs) for electroplating and energy storage. This underscores the potential utility of "this compound" in developing new materials for electrochemical applications (Tsuda et al., 2017).
Polysaccharide Interactions
In the field of polysaccharide chemistry, ionic liquids similar to "this compound" are used as solvents for cellulose, facilitating its chemical modification. This highlights the compound's potential application in the modification of biopolymers (Heinze et al., 2008).
Solvent Properties and Applications
The solvent properties of ionic liquids related to "this compound" are significant in various separation processes, emphasizing the compound's potential in enhancing separation technologies and its importance in green chemistry (Domańska et al., 2016).
Biological Activities
Compounds structurally related to "this compound" exhibit diverse biological activities. For example, thiazolidin-4-ones have shown promise in pharmacological research, indicating potential medicinal applications of "this compound" in drug development (Mech et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromophenyl)-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-12-5-6-13(10(12)14)9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYWHCMSTNNAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449858.png)

![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B1449861.png)



![6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane](/img/structure/B1449866.png)



![2-Boc-2-aza-spiro[3.3]heptane-6-methanol](/img/structure/B1449872.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B1449873.png)
![7-Methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1449874.png)